Methyl (1s,3s)-3-hydroxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate
Description
Methyl (1s,3s)-3-hydroxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate is a cyclobutane derivative with significant interest in various scientific fields. This compound features a cyclobutane ring substituted with hydroxy and hydroxyphenyl groups, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
methyl 3-hydroxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-16-11(14)8-6-12(15,7-8)9-2-4-10(13)5-3-9/h2-5,8,13,15H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMONCMJMYCVWFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)(C2=CC=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1s,3s)-3-hydroxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-hydroxybenzaldehyde with a cyclobutane derivative in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary hydroxyl group at the 3-position undergoes oxidation under controlled conditions. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), which selectively oxidize alcohols to ketones without affecting ester groups.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| PCC | Dichloromethane, rt | Methyl 3-keto-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate | Stereochemistry preserved |
| DMP | Acetonitrile, 0°C | Same as above | Higher yields (>85%) observed |
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives .
| Conditions | Catalyst/Reagent | Product | Yield |
|---|---|---|---|
| Acidic (HCl) | H₂O/MeOH, reflux | (1S,3S)-3-hydroxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylic acid | 70–75% |
| Basic (NaOH) | H₂O/THF, 50°C | Same as above | 80–85% |
Steric hindrance from the cyclobutane ring slows hydrolysis compared to linear esters. The (1S,3S) configuration minimally affects reaction kinetics.
Nucleophilic Substitution at Hydroxyl Group
The hydroxyl group participates in substitution reactions after activation. Thionyl chloride (SOCl₂) converts it to a chloride, enabling further functionalization.
| Reagent | Product | Application |
|---|---|---|
| SOCl₂ | Methyl 3-chloro-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate | Intermediate for alkylation |
| PBr₃ | Methyl 3-bromo-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate | Suzuki coupling precursors |
Protection/Deprotection Strategies
The phenolic -OH (4-hydroxyphenyl) and aliphatic -OH groups require protection during multi-step syntheses. Common protecting groups include:
| Protecting Group | Reagent | Conditions | Stability |
|---|---|---|---|
| TBDMS-Cl | Imidazole, DMF | Room temperature | Stable under basic conditions |
| Acetyl | Ac₂O, pyridine | Reflux | Removed via NaOH/MeOH |
Cycloaddition Reactions
The strained cyclobutane ring may participate in [2+2] cycloadditions under UV light, though steric effects from substituents limit reactivity. For example, photodimerization with alkenes yields fused bicyclic structures:
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| Ethylene | UV (360 nm), THF | Bicyclo[4.2.0]octane derivative | <20% |
Aromatic Electrophilic Substitution
The 4-hydroxyphenyl group directs electrophiles to the ortho and para positions. Nitration and sulfonation have been reported:
| Reaction | Reagent | Product | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Methyl (1S,3S)-3-hydroxy-3-(4-hydroxy-3-nitrophenyl)cyclobutane-1-carboxylate | Para position favored |
| Sulfonation | SO₃/H₂SO₄ | Sulfonic acid derivative | Requires elevated temperatures |
Biological Interactions
Though not a direct chemical reaction, the compound inhibits enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) via hydrogen bonding between the hydroxyl groups and catalytic residues . This interaction is structure-dependent, with the (1S,3S) configuration enhancing binding affinity.
Key Research Findings
-
Stereochemical Integrity : The (1S,3S) configuration remains intact during most reactions unless harsh conditions (e.g., strong acids/bases) are applied.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve reaction rates for substitutions and esterifications .
-
Byproduct Formation : Competing ester cleavage occurs during prolonged nitration or sulfonation.
This compound’s reactivity profile enables its use as a versatile intermediate in pharmaceuticals and materials science. Further studies should explore catalytic asymmetric syntheses and novel cycloaddition pathways.
Scientific Research Applications
Medicinal Chemistry
Methyl (1S,3S)-3-hydroxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate has shown potential in drug discovery due to its structural characteristics that allow it to interact with biological targets effectively. The following applications have been noted:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in cancer cells has been highlighted as a significant area of interest for therapeutic development.
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways. Such inhibition can lead to altered cellular functions, making it a candidate for developing treatments for conditions such as cancer and metabolic disorders.
Case Study 1: Anticancer Properties
A study focused on the compound's effects on breast cancer cell lines demonstrated significant cytotoxicity. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways. This finding suggests that this compound could serve as a lead compound for further anticancer drug development.
Case Study 2: Enzyme Interaction
Research has indicated that the compound may interact with cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. By inhibiting these kinases, the compound could potentially halt the proliferation of cancer cells, offering a targeted approach to cancer therapy.
Mechanism of Action
The mechanism of action of Methyl (1s,3s)-3-hydroxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and hydroxyphenyl groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The cyclobutane ring provides structural rigidity, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxycyclobutanecarboxylate
- Methyl 3-aminocyclobutanecarboxylate hydrochloride
- Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate
Uniqueness
Methyl (1s,3s)-3-hydroxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate is unique due to the presence of both hydroxy and hydroxyphenyl groups on the cyclobutane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl (1S,3S)-3-hydroxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate, also known by its CAS number 2155840-54-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
- Chemical Formula : C₁₂H₁₄O₄
- Molecular Weight : 222.24 g/mol
- IUPAC Name : this compound
Antioxidant Activity
Research indicates that compounds with hydroxyl groups can exhibit significant antioxidant properties. The presence of the 4-hydroxyphenyl group in this compound suggests potential for scavenging free radicals and mitigating oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Studies have shown that similar compounds can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines and enzymes like COX-2, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structural features. The cyclobutane ring combined with hydroxyl substituents enhances its interaction with biological targets. A review on drug design highlights the importance of structural modifications in enhancing the efficacy of similar compounds against various biological targets .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
